Palonosetron hydrochloride, (3R)- Palonosetron hydrochloride, (3R)- Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 135729-76-9
VCID: VC21165415
InChI: InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
SMILES: C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Molecular Formula: C₁₉H₂₅ClN₂O
Molecular Weight: 332.9 g/mol

Palonosetron hydrochloride, (3R)-

CAS No.: 135729-76-9

Cat. No.: VC21165415

Molecular Formula: C₁₉H₂₅ClN₂O

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

Palonosetron hydrochloride, (3R)- - 135729-76-9

Specification

CAS No. 135729-76-9
Molecular Formula C₁₉H₂₅ClN₂O
Molecular Weight 332.9 g/mol
IUPAC Name (3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Standard InChI InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
Standard InChI Key OLDRWYVIKMSFFB-KALLACGZSA-N
Isomeric SMILES C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
SMILES C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Canonical SMILES C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl

Introduction

Chemical Structure and Properties

Palonosetron hydrochloride is chemically described as (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride . It exists as a single isomer with the empirical formula C19H24N2O- HCl and a molecular weight of 332.87 . Physically, it appears as a white to off-white crystalline powder that is freely soluble in water, soluble in propylene glycol, and slightly soluble in ethanol and 2-propanol .

The compound features a unique stereochemical configuration that contributes to its distinct pharmacological properties. The structural integrity of palonosetron hydrochloride is maintained through specific storage conditions, typically in an inert atmosphere at temperatures below -20°C .

Table 1: Physical and Chemical Properties of Palonosetron Hydrochloride

PropertyCharacteristic
Chemical FormulaC19H24N2O- HCl
Molecular Weight332.87
Physical AppearanceWhite to off-white crystalline powder
Melting Point>290°C
Optical Activity[α]D25 -94.1° (c = 0.4 in water)
SolubilityFreely soluble in water; soluble in propylene glycol; slightly soluble in ethanol and 2-propanol
Storage ConditionsInert atmosphere, below -20°C

Pharmacodynamic Profile

Palonosetron hydrochloride functions as a highly selective serotonin subtype 3 (5-HT3) receptor antagonist with an exceptionally strong binding affinity (pKi = 10.45) for this receptor subtype and minimal activity at other receptor sites . This binding affinity is approximately 30-fold higher than first-generation 5-HT3 receptor antagonists, which contributes to its enhanced clinical efficacy .

The compound's mechanism of action differs from earlier generation 5-HT3 antagonists. While traditional agents exhibit competitive inhibition of the 5-HT3 receptor, palonosetron demonstrates allosteric binding and positive cooperativity, leading to effects that persist beyond the mere receptor binding time . This distinctive pharmacodynamic profile helps explain the prolonged antiemetic effects observed clinically.

The antiemetic action is based on interrupting the pathway that leads to chemotherapy-induced emesis. Chemotherapeutic agents trigger the release of serotonin from enterochromaffin cells in the small intestine, which subsequently activates 5-HT3 receptors located on vagal afferents to initiate the vomiting reflex . By blocking these receptors with high affinity and for an extended duration, palonosetron effectively prevents this cascade and the resulting nausea and vomiting.

Pharmacokinetic Characteristics

The exceptional clinical performance of palonosetron hydrochloride can be largely attributed to its unique pharmacokinetic profile, which distinguishes it from earlier 5-HT3 receptor antagonists.

Distribution

Following intravenous administration, palonosetron has a volume of distribution of approximately 8.3 ± 2.5 L/kg . This relatively large volume indicates extensive tissue distribution. Approximately 62% of palonosetron becomes bound to plasma proteins .

Metabolism

Palonosetron undergoes metabolic transformation through multiple pathways with approximately 50% converted to two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron . Importantly, these metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound . The metabolism is primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4 and CYP1A2 . Clinical pharmacokinetic parameters remain consistent between poor and extensive metabolizers of CYP2D6 substrates, suggesting that genetic polymorphisms in this enzyme have minimal impact on the drug's clinical effects .

Elimination

The most distinguishing pharmacokinetic feature of palonosetron hydrochloride is its prolonged elimination half-life of approximately 40 hours, which is substantially longer than the 4-10 hour half-lives of first-generation 5-HT3 receptor antagonists . After a single intravenous dose of 10 mcg/kg [14C]-palonosetron, approximately 80% of the dose is recovered within 144 hours in the urine, with palonosetron representing approximately 40% of the administered dose . In healthy subjects, the total body clearance is 0.160 ± 0.035 L/h/kg, and renal clearance is 0.067 ± 0.018 L/h/kg .

Table 2: Pharmacokinetic Parameters of Palonosetron Hydrochloride

ParameterValue
Elimination Half-lifeApproximately 40 hours
Volume of Distribution8.3 ± 2.5 L/kg
Plasma Protein BindingApproximately 62%
Total Body Clearance0.160 ± 0.035 L/h/kg
Renal Clearance0.067 ± 0.018 L/h/kg
Primary Metabolic PathwayCYP2D6 (major), CYP3A4 and CYP1A2 (minor)
Primary MetabolitesN-oxide-palonosetron and 6-S-hydroxy-palonosetron

Clinical Applications in Oncology

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron hydrochloride has demonstrated remarkable efficacy in preventing both acute (0-24 hours) and delayed (24-120 hours) CINV associated with moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC) .

In clinical studies, palonosetron has shown superior efficacy compared to first-generation 5-HT3 receptor antagonists. A pooled analysis of MEC studies revealed significantly higher complete response rates during the acute phase with palonosetron 0.25 mg (72.0%) compared to ondansetron 32 mg/dolasetron 100 mg (60.6%, p = 0.0012) . Additionally, more patients experienced complete absence of emetic episodes in the acute period with palonosetron (78.6% vs. 64.9%, p = 0.0001) .

Perhaps more importantly, palonosetron's efficacy extends to the delayed phase of CINV (24-120 hours post-chemotherapy), where first-generation agents typically demonstrate reduced effectiveness . This extended protection represents a significant clinical advantage, as delayed CINV has traditionally been more challenging to control.

The efficacy of palonosetron is further enhanced when administered in combination with corticosteroids. Clinical studies indicate that prophylactic corticosteroid administration concomitantly with palonosetron results in greater anti-emetic effects .

Pediatric Applications

Palonosetron has also been evaluated in pediatric cancer patients. A double-blind, active-controlled clinical trial involved pediatric patients with a mean age of 8.3 years (range 2 months to 16.9 years) . Patients received either palonosetron 20 mcg/kg (maximum 1.5 mg) intravenously or ondansetron 0.15 mg/kg prior to emetogenic chemotherapy . This study has helped establish the safety and efficacy profile of palonosetron in the pediatric population, though more dedicated pediatric studies are needed.

Table 3: Efficacy Results of Palonosetron in CINV Management

ParameterPalonosetron 0.25 mgOndansetron/DolasetronP-value
Acute Phase (0-24h) Complete Response72.0%60.6%0.0012
Acute Phase (0-24h) No Emetic Episodes78.6%64.9%0.0001
Effectiveness in Delayed Phase (24-120h)Superior to first-generation agentsLess effective in delayed phaseSignificant
Efficacy with CorticosteroidsEnhanced efficacyStandard efficacyNot directly compared

Postoperative Nausea and Vomiting Applications

Palonosetron hydrochloride received FDA approval in March 2008 for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery . Clinical studies have demonstrated that palonosetron 0.075 mg is statistically superior to placebo in preventing PONV .

A pooled data analysis of complete response rates revealed significant efficacy in the first 24 hours post-surgery (compared to placebo, CR = 1.67 [1.38–2.02; P < 0.001, n = 370]) . Interestingly, the analysis also showed efficacy between 24-72 hours after surgery (CR = 1.29 [1.10–1.51; P = 0.002, n = 273]) , suggesting that palonosetron's long half-life provides extended protection against PONV.

Distinctive Features Compared to First-Generation 5-HT3 Receptor Antagonists

Palonosetron hydrochloride possesses several unique characteristics that differentiate it from first-generation 5-HT3 receptor antagonists:

Receptor Binding Properties

With a pKi value of 10.45, palonosetron exhibits approximately 30-fold higher binding affinity for the 5-HT3 receptor compared to first-generation agents . Additionally, its allosteric binding mechanism and positive cooperativity differ fundamentally from the competitive inhibition exhibited by earlier agents .

Pharmacokinetic Advantages

Palonosetron's 40-hour elimination half-life is 4-10 times longer than first-generation agents . This extended half-life contributes significantly to its prolonged antiemetic effects, particularly in controlling delayed CINV.

Clinical Efficacy

Palonosetron provides superior protection against both acute and delayed CINV compared to traditional 5-HT3 receptor antagonists . This comprehensive protection simplifies treatment regimens by eliminating the need for multiple doses.

Dosing Convenience

The extended duration of action enables single-dose administration before chemotherapy, offering a simplified and more convenient dosing schedule compared to multiple-dose regimens required with first-generation agents .

Future Directions and Research Needs

Despite the established efficacy of palonosetron hydrochloride, several areas warrant further investigation:

  • Comparative trials with older (and less expensive) 5-HT3 receptor antagonists in PONV management to establish cost-effectiveness

  • Studies evaluating combined PONV prophylaxis regimens incorporating palonosetron with other antiemetic classes

  • Additional trials in pediatric populations to further characterize safety and efficacy

  • Optimization of palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists for highly emetogenic chemotherapy regimens

  • Long-term safety studies in specific patient populations, including geriatric patients and those with hepatic or renal impairment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator